2-amino-N-(cyclopropylmethyl)acetamide
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Overview
Description
2-amino-N-(cyclopropylmethyl)acetamide is a chemical compound with the molecular formula C6H12N2O It is characterized by the presence of an amino group, a cyclopropylmethyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(cyclopropylmethyl)acetamide typically involves the reaction of cyclopropylmethylamine with chloroacetamide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(cyclopropylmethyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
2-amino-N-(cyclopropylmethyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-amino-N-(cyclopropylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-amino-N-methylacetamide: Similar structure but with a methyl group instead of a cyclopropylmethyl group.
2-amino-N-ethylacetamide: Contains an ethyl group instead of a cyclopropylmethyl group.
2-amino-N-propylacetamide: Features a propyl group in place of the cyclopropylmethyl group.
Uniqueness
2-amino-N-(cyclopropylmethyl)acetamide is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties
Properties
Molecular Formula |
C6H12N2O |
---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
2-amino-N-(cyclopropylmethyl)acetamide |
InChI |
InChI=1S/C6H12N2O/c7-3-6(9)8-4-5-1-2-5/h5H,1-4,7H2,(H,8,9) |
InChI Key |
JVYHHHJMMGRKTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC(=O)CN |
Origin of Product |
United States |
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